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Compound of Interest

Compound Name: 1-Ethynyl-4-methyl-2-nitrobenzene

Cat. No.: B3002360 Get Quote

Introduction

1-Ethynyl-4-methyl-2-nitrobenzene is a synthetic organic compound characterized by a

benzene ring substituted with an ethynyl, a methyl, and a nitro group. While specific research

on the medicinal applications of this exact molecule is limited, its structural motifs—the

nitroaromatic and phenylacetylene moieties—are present in various compounds with

established biological activities. This document provides a detailed overview of the potential

applications, synthesis, and biological evaluation of 1-Ethynyl-4-methyl-2-nitrobenzene and

its derivatives as representative examples for researchers, scientists, and drug development

professionals. The information presented herein is based on the known activities of structurally

related nitroaromatic compounds and serves as a guide for potential research directions.

Potential Therapeutic Applications
Nitroaromatic compounds have been extensively investigated for their therapeutic potential,

primarily as antimicrobial and anticancer agents. The biological activity of these compounds is

often attributed to the reductive metabolism of the nitro group, which can lead to the formation

of reactive cytotoxic species.

Antimicrobial Activity
The nitro group is a key pharmacophore in several antimicrobial drugs. Its mechanism of action

typically involves intracellular reduction to form reactive nitroso, hydroxylamino, and amino

derivatives, which can induce cellular damage through various mechanisms, including DNA
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damage and inhibition of essential enzymes.[1][2][3] It is hypothesized that 1-Ethynyl-4-
methyl-2-nitrobenzene could exhibit broad-spectrum antimicrobial activity against various

bacterial and fungal pathogens.

Anticancer Activity
Certain nitroaromatic compounds have demonstrated significant anticancer properties. Their

mechanism of action can involve acting as bioreductive prodrugs that are selectively activated

in the hypoxic environment of solid tumors.[4][5][6][7][8] The resulting reactive species can

cause DNA alkylation and strand breaks, leading to cancer cell death. The presence of the

ethynyl group in 1-Ethynyl-4-methyl-2-nitrobenzene offers a versatile handle for further

chemical modifications to potentially enhance potency and selectivity.

Synthesis Protocol
The synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene can be achieved through a multi-step

process, typically involving the nitration of a toluene derivative followed by a Sonogashira

coupling to introduce the ethynyl group.

Synthesis of 4-iodo-1-methyl-2-nitrobenzene
A common precursor for the Sonogashira coupling is an aryl halide. The synthesis of 4-iodo-1-

methyl-2-nitrobenzene from 4-methylaniline (p-toluidine) is a representative example.

Materials:

4-methylaniline

Acetic anhydride

Nitric acid

Sulfuric acid

Hydrochloric acid

Sodium nitrite
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Potassium iodide

Dichloromethane

Sodium thiosulfate

Sodium bicarbonate

Magnesium sulfate

Silica gel for column chromatography

Procedure:

Acetylation: Protect the amino group of 4-methylaniline by reacting it with acetic anhydride to

form N-(4-methylphenyl)acetamide.

Nitration: Treat the acetylated compound with a mixture of nitric acid and sulfuric acid at low

temperature to introduce the nitro group at the position ortho to the methyl group.

Deacetylation: Hydrolyze the acetamide group using acidic conditions (e.g., aqueous HCl) to

yield 4-methyl-2-nitroaniline.

Diazotization: Dissolve 4-methyl-2-nitroaniline in an acidic solution and treat with an aqueous

solution of sodium nitrite at 0-5°C to form the corresponding diazonium salt.

Iodination (Sandmeyer Reaction): Add a solution of potassium iodide to the diazonium salt

solution. The diazonium group is replaced by iodine to yield 4-iodo-1-methyl-2-nitrobenzene.

Purification: Extract the product with dichloromethane, wash with sodium thiosulfate solution

to remove excess iodine, followed by sodium bicarbonate solution and brine. Dry the organic

layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the

crude product by column chromatography on silica gel.

Sonogashira Coupling to form 1-Ethynyl-4-methyl-2-
nitrobenzene
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The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal

alkyne and an aryl or vinyl halide.[9][10][11][12][13]

Materials:

4-iodo-1-methyl-2-nitrobenzene

Ethynyltrimethylsilane or acetylene gas

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA) or another suitable amine base

Toluene or another suitable solvent

Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

Silica gel for column chromatography

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

4-iodo-1-methyl-2-nitrobenzene in toluene.

Add Pd(PPh₃)₂Cl₂ and CuI to the solution.

Add triethylamine as the base.

If using ethynyltrimethylsilane, add it to the reaction mixture. If using acetylene gas, bubble it

through the solution.

Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) and monitor the

reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the salts.

Concentrate the filtrate under reduced pressure.
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If ethynyltrimethylsilane was used, deprotect the silyl group by treating the crude product

with TBAF in THF.

Purify the final product, 1-Ethynyl-4-methyl-2-nitrobenzene, by column chromatography on

silica gel.

Synthetic workflow for 1-Ethynyl-4-methyl-2-nitrobenzene.

Biological Evaluation Protocols
In Vitro Antimicrobial Activity Assay (Broth Microdilution
Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

compound against various microbial strains.[14][15][16][17][18]

Materials:

1-Ethynyl-4-methyl-2-nitrobenzene

Dimethyl sulfoxide (DMSO)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Fungal strains (e.g., Candida albicans)

Mueller-Hinton Broth (MHB) for bacteria

RPMI-1640 medium for fungi

Sterile 96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

Stock Solution Preparation: Prepare a stock solution of 1-Ethynyl-4-methyl-2-nitrobenzene
in DMSO (e.g., 10 mg/mL).
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Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate growth

medium in a 96-well plate to obtain a range of concentrations.

Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard)

and dilute it in the growth medium.

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the

compound dilutions. Include positive (microbe + medium) and negative (medium only)

controls.

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for

fungi.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible microbial growth, as determined by visual inspection or by measuring the

optical density at 600 nm.

In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Materials:

1-Ethynyl-4-methyl-2-nitrobenzene

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO or solubilization buffer

Sterile 96-well cell culture plates

Microplate reader
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Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of 1-Ethynyl-4-methyl-2-nitrobenzene in the

cell culture medium and add them to the wells containing the cells. Include a vehicle control

(medium with DMSO) and untreated cells.

Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5%

CO₂.

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength

of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be

determined by plotting a dose-response curve.

Quantitative Data (Hypothetical Representative
Data)
The following tables present hypothetical data for the biological activity of 1-Ethynyl-4-methyl-
2-nitrobenzene to serve as an illustrative example.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
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Microbial Strain
1-Ethynyl-4-methyl-
2-nitrobenzene

Ciprofloxacin
(Control)

Fluconazole
(Control)

Staphylococcus

aureus (ATCC 29213)
16 1 -

Escherichia coli

(ATCC 25922)
32 0.5 -

Pseudomonas

aeruginosa (ATCC

27853)

64 2 -

Candida albicans

(ATCC 90028)
8 - 0.5

Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)

Cancer Cell Line
1-Ethynyl-4-methyl-2-
nitrobenzene

Doxorubicin (Control)

MCF-7 (Breast) 12.5 0.8

A549 (Lung) 25.2 1.2

HCT116 (Colon) 18.7 1.0

Normal Fibroblasts (HDF) >100 5.6

Proposed Mechanism of Action and Signaling
Pathways
Based on the known mechanisms of related compounds, the following signaling pathways are

proposed for the biological activity of 1-Ethynyl-4-methyl-2-nitrobenzene.

Antimicrobial Mechanism
The antimicrobial action is proposed to be initiated by the enzymatic reduction of the nitro

group within the microbial cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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